N~5~-(Diaminomethylidene)-L-ornithyl-L-lysyl-L-histidyl-L-leucyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-L-alanine
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Overview
Description
N~5~-(Diaminomethylidene)-L-ornithyl-L-lysyl-L-histidyl-L-leucyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-L-alanine: is a complex peptide compound Peptides are short chains of amino acids linked by peptide bonds, and they play crucial roles in biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N5-(Diaminomethylidene)-L-ornithyl-L-lysyl-L-histidyl-L-leucyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: Each amino acid is activated using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to form peptide bonds.
Deprotection: Protecting groups, such as Fmoc (9-fluorenylmethoxycarbonyl), are removed using a base like piperidine.
Cleavage: The completed peptide is cleaved from the resin using a strong acid, typically trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of this peptide may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis steps, ensuring high purity and yield. Additionally, purification techniques like high-performance liquid chromatography (HPLC) are employed to isolate the desired peptide.
Chemical Reactions Analysis
Types of Reactions
N~5~-(Diaminomethylidene)-L-ornithyl-L-lysyl-L-histidyl-L-leucyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-L-alanine can undergo various chemical reactions, including:
Oxidation: The histidine and proline residues can be oxidized under specific conditions, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can target disulfide bonds if present, using reagents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted with other functional groups using specific reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H~2~O~2~) or potassium permanganate (KMnO~4~) under acidic or basic conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) under mild conditions.
Substitution: Nucleophilic reagents like sodium azide (NaN~3~) or alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of histidine can yield 2-oxo-histidine, while reduction of disulfide bonds results in free thiol groups.
Scientific Research Applications
N~5~-(Diaminomethylidene)-L-ornithyl-L-lysyl-L-histidyl-L-leucyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-L-alanine has several scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in cellular processes and signaling pathways.
Medicine: Potential therapeutic applications, including as a drug delivery agent or in peptide-based vaccines.
Industry: Utilized in the development of novel materials and biotechnological applications.
Mechanism of Action
The mechanism of action of this peptide involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular functions. For example, it may inhibit or activate enzyme activity, alter signal transduction, or affect gene expression.
Comparison with Similar Compounds
Similar Compounds
- N~5~-(Diaminomethylidene)-L-ornithyl-L-valyl-L-tyrosyl-L-valyl-L-histidyl-L-prolyl-L-tryptophan
- N~5~-(Diaminomethylidene)-L-ornithyl-L-seryl-L-valyl-L-methionine
- N~5~-(Diaminomethylidene)-L-ornithyl-L-lysyl-L-alpha-aspartyl-L-valyl-L-tyrosine
Uniqueness
N~5~-(Diaminomethylidene)-L-ornithyl-L-lysyl-L-histidyl-L-leucyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-L-alanine is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. Its ability to interact with multiple molecular targets and undergo various chemical reactions makes it a versatile compound for research and industrial applications.
Properties
CAS No. |
476679-48-8 |
---|---|
Molecular Formula |
C43H75N17O9 |
Molecular Weight |
974.2 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]propanoic acid |
InChI |
InChI=1S/C43H75N17O9/c1-24(2)20-31(58-36(63)30(21-26-22-50-23-53-26)57-35(62)28(11-4-5-15-44)55-34(61)27(45)10-6-16-51-42(46)47)40(67)60-19-9-14-33(60)38(65)56-29(12-7-17-52-43(48)49)39(66)59-18-8-13-32(59)37(64)54-25(3)41(68)69/h22-25,27-33H,4-21,44-45H2,1-3H3,(H,50,53)(H,54,64)(H,55,61)(H,56,65)(H,57,62)(H,58,63)(H,68,69)(H4,46,47,51)(H4,48,49,52)/t25-,27-,28-,29-,30-,31-,32-,33-/m0/s1 |
InChI Key |
WFDMLOGSUCXLBV-XSTSSERXSA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC(C)C)NC(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)N |
Canonical SMILES |
CC(C)CC(C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)N2CCCC2C(=O)NC(C)C(=O)O)NC(=O)C(CC3=CN=CN3)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)N |
Origin of Product |
United States |
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